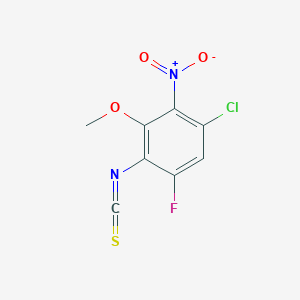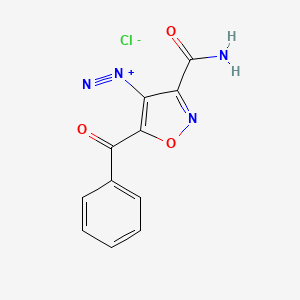![molecular formula C18H16N4O2 B12588237 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- CAS No. 645417-90-9](/img/structure/B12588237.png)
1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as methoxy groups, a methyl group, and a pyridinyl group.
准备方法
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . These methods typically yield the desired compound with good efficiency.
化学反应分析
1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and methoxy groups, using reagents such as halogens or nucleophiles.
科学研究应用
1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent sensor due to its photophysical properties.
作用机制
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways and cellular processes .
相似化合物的比较
1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoline structure but differ in the position of the fused rings.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring, similar to the target compound, but with different substituents and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit different biological properties.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)- lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
645417-90-9 |
|---|---|
分子式 |
C18H16N4O2 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
7,8-dimethoxy-3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H16N4O2/c1-10-16-18(22-21-10)12-9-15(24-3)14(23-2)8-11(12)17(20-16)13-6-4-5-7-19-13/h4-9H,1-3H3,(H,21,22) |
InChI 键 |
OXFROLTUDVQDRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C3=CC(=C(C=C3C(=N2)C4=CC=CC=N4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)
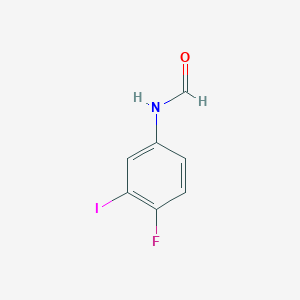
![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)
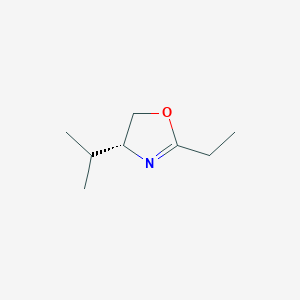
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)
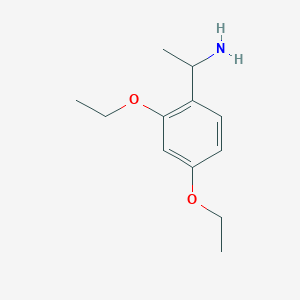
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
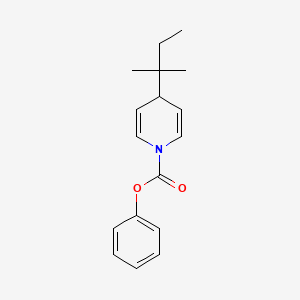
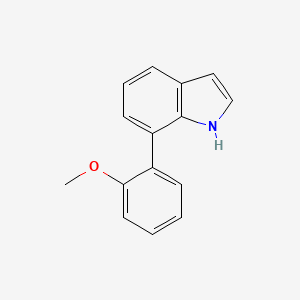
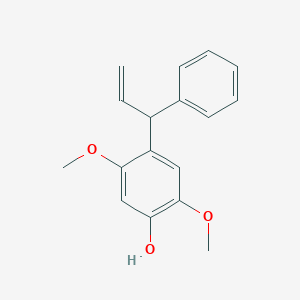
![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
